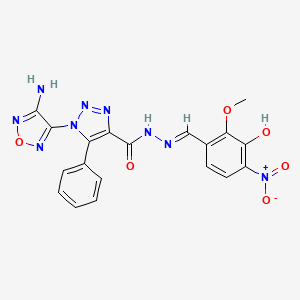

![molecular formula C18H27N5O B5526640 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)

4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that are often explored for their potential therapeutic effects due to their unique structural features and pharmacological profiles. Its synthesis and analysis are critical in understanding its chemical behavior and potential applications in pharmaceuticals and biochemical research.

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves complex reactions, including cycloaddition, reductive opening of lactone-bridged adducts, and nucleophilic attack processes. These methods enable the introduction of varied pharmacophoric groups, hinting at the compound's versatility for medicinal chemistry optimization (Wu et al., 2000).

Molecular Structure Analysis

Structural studies, including crystallography and molecular docking simulations, reveal the compound's interactions at the molecular level. For instance, docking simulations show how specific positions on the pyrimidine moiety can favorably interact with biological targets, impacting the compound's efficacy and specificity (Bushuev et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving the compound include hydroxylation, amide hydrolysis, N-dealkylation, and unique metabolic pathways such as carbamoyl glucuronidation. These reactions are crucial for understanding its metabolism and elimination, particularly in the context of therapeutic applications (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of related pyrimidine derivatives, including solubility, crystal structure, and molecular geometry, are essential for drug formulation and delivery. Studies indicate the planarity of the pyridopyrimidine fragment and its conformational preferences, which are crucial for its biological activity and interactions (Pisklak et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, inform the compound's potential as a therapeutic agent. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs with specific pharmacological profiles (Ammirati et al., 2009).

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors, which share structural similarities with the compound , have been extensively studied. These studies reveal the compound's rapid absorption and primary metabolism via hydroxylation, amide hydrolysis, and N-dealkylation, among others, in rats, dogs, and humans. Such insights are crucial for understanding the drug's behavior in biological systems and optimizing its therapeutic efficacy (Sharma et al., 2012).

Chemical Synthesis and Modification

Research into the condensation of aminofluorene with α, ω-dibromoalkanes, including piperazine derivatives, highlights methods for the synthesis of N, N′-(2-fluorenyl) derivatives. These methodologies are fundamental for synthesizing and modifying compounds for various pharmacological studies (Barak, 1968).

Antimalarial Activity

A notable application in antimalarial research involves synthesizing 4-aminoquinoline-pyrimidine hybrids linked through piperazine. These compounds, including derivatives structurally related to the given compound, have shown potent in vitro activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. This research underlines the potential for developing new antimalarial agents using pyrimidine-piperazine structures (Thakur et al., 2014).

Anti-anoxic and Anti-lipid Peroxidation Activities

Research into novel 4-arylpyrimidine derivatives has uncovered compounds with significant anti-anoxic (AA) activity, potentially offering therapeutic benefits in conditions characterized by reduced oxygen supply. These studies also delve into anti-lipid peroxidation activities, indicating the compound's utility in preventing or mitigating oxidative stress-related damage (Kuno et al., 1992).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of pyrimidine and bispyrimidine derivatives for anti-inflammatory and analgesic activities demonstrate the potential therapeutic applications of these compounds. This research is critical for the development of new drugs targeting inflammation and pain management (Sondhi et al., 2007).

properties

IUPAC Name |

cyclopentyl-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O/c24-17(15-5-1-2-6-15)22-13-11-21(12-14-22)16-7-8-19-18(20-16)23-9-3-4-10-23/h7-8,15H,1-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZXNAORRPHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)

![(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526636.png)

![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)

![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)

![ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5526655.png)

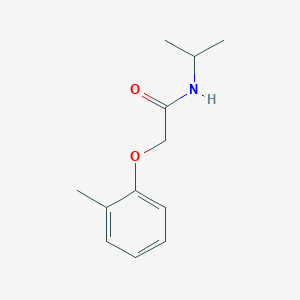

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)